3-[4-(cyclopropylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine
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Overview
Description
3-[4-(cyclopropylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine is a heterocyclic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a cyclopropylmethyl group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(cyclopropylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable alkylating agent, such as cyclopropylmethyl chloride, under basic conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced by reacting the piperazine derivative with an appropriate azide compound under cyclization conditions.
Final Coupling: The final step involves coupling the triazole-substituted piperazine with an amine group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(cyclopropylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperazine or triazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions can be conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkane derivatives.
Scientific Research Applications
3-[4-(cyclopropylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as an anticancer agent or in the treatment of neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(cyclopropylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with neurotransmitter receptors could result in neurological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(methyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine
- 3-[4-(ethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine
- 3-[4-(propyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine
Uniqueness
The uniqueness of 3-[4-(cyclopropylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine lies in the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interaction with biological targets, potentially leading to unique biological activities compared to its analogs.
Properties
CAS No. |
89292-43-3 |
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Molecular Formula |
C10H18N6 |
Molecular Weight |
222.29 g/mol |
IUPAC Name |
3-[4-(cyclopropylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C10H18N6/c11-9-12-10(14-13-9)16-5-3-15(4-6-16)7-8-1-2-8/h8H,1-7H2,(H3,11,12,13,14) |
InChI Key |
CFAZBDWOFDXPHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCN(CC2)C3=NNC(=N3)N |
Origin of Product |
United States |
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